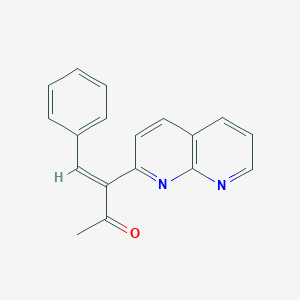
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing nitrogen, and a nitrophenyl group
Preparation Methods
The synthesis of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and fluid secretion.
Comparison with Similar Compounds
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-chloro-1-substituted aryl pyrrolidine-2,5-dione: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in their chemical and biological properties.
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: This compound has a similar nitrophenyl group but a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-[2-(3-nitrophenyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O5/c15-10(7-13-11(16)4-5-12(13)17)8-2-1-3-9(6-8)14(18)19/h1-3,6H,4-5,7H2 |
InChI Key |
ZUTUOTMPTGMBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



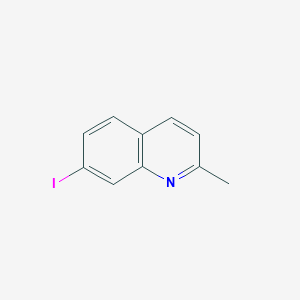


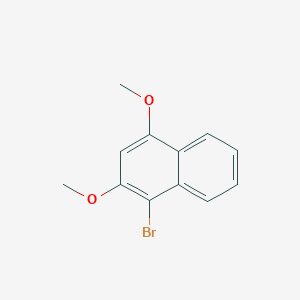

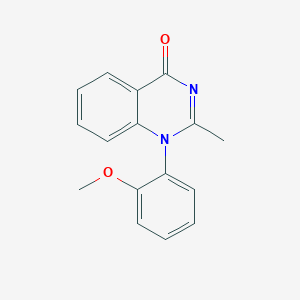
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
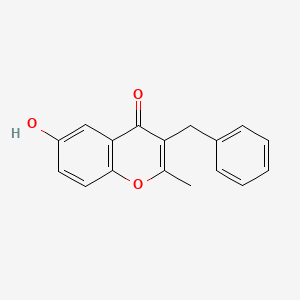


![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
